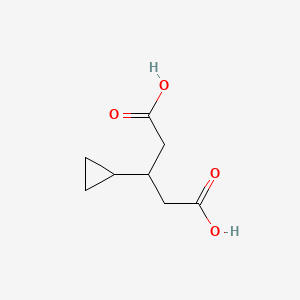
3-Cyclopropylpentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropylpentanedioic acid is a cyclic compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. It is a carboxylic acid with the chemical formula C7H10O4 and is also known as 3-CPPD.
Wirkmechanismus
The mechanism of action of 3-Cyclopropylpentanedioic acid is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and activate antioxidant enzymes, which can reduce oxidative stress and inflammation in the body. Additionally, it has been shown to enhance the expression of neurotrophic factors, which can promote the growth and survival of neurons.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neuronal damage. Additionally, it has been shown to have a protective effect on the liver and kidneys, and may also have potential applications in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Cyclopropylpentanedioic acid in lab experiments is its high purity and stability, which makes it easy to work with and ensures accurate results. Additionally, it has been shown to have a low toxicity profile, making it safe for use in animal studies. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are numerous future directions for research on 3-Cyclopropylpentanedioic acid. One area of interest is in the development of new drugs and therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas such as cancer treatment and liver and kidney disease. Finally, there is potential for the development of new synthetic routes for the production of this compound that are more cost-effective and environmentally friendly.
Conclusion
In conclusion, this compound is a cyclic compound with unique properties and potential applications in various fields. The synthesis method involves the reaction of cyclopropanecarboxylic acid with succinic anhydride, and the resulting product has been the subject of numerous scientific studies. This compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and may have potential applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications in other areas.
Synthesemethoden
The synthesis of 3-Cyclopropylpentanedioic acid is a multi-step process that involves the reaction of cyclopropanecarboxylic acid with succinic anhydride. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropylpentanedioic acid has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of research is in the development of new drugs and therapies. This compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Eigenschaften
IUPAC Name |
3-cyclopropylpentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)3-6(4-8(11)12)5-1-2-5/h5-6H,1-4H2,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWCSAQAXSBMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Fluoro-5-methylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2653015.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2653018.png)


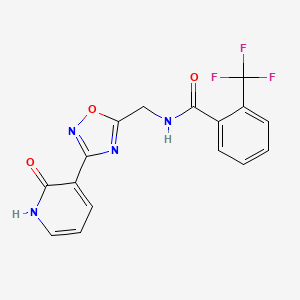
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2653024.png)
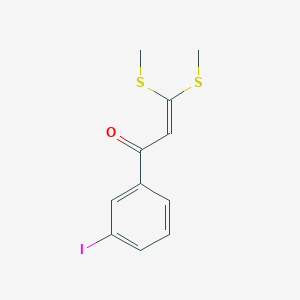
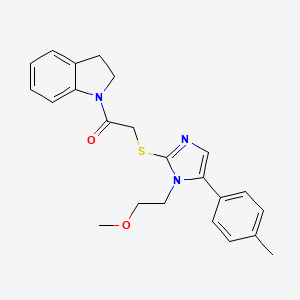
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2653028.png)
![8-chloro-2-(3-(4-methoxyphenyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2653030.png)

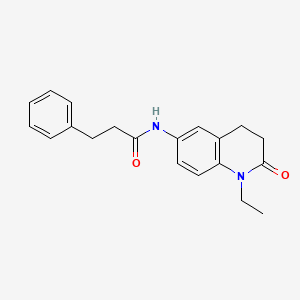

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B2653038.png)